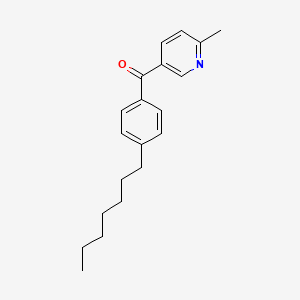

5-(4-Heptylbenzoyl)-2-methylpyridine

Description

5-(4-Heptylbenzoyl)-2-methylpyridine is a pyridine derivative characterized by a 2-methylpyridine core substituted with a 4-heptylbenzoyl group at the 5-position. The heptyl chain (C₇H₁₅) imparts significant lipophilicity, distinguishing it from analogs with shorter alkyl or aromatic substituents.

The heptyl chain may enhance membrane permeability in biological systems, making it relevant for pharmaceutical research .

Properties

IUPAC Name |

(4-heptylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-10-13-18(14-11-17)20(22)19-12-9-16(2)21-15-19/h9-15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIJQLZMHZMKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Heptylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-heptylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Heptylbenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(4-Heptylbenzoyl)-2-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Heptylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares key structural and physical properties of 5-(4-Heptylbenzoyl)-2-methylpyridine with its analogs:

Key Observations :

Spectroscopic and Computational Insights

- DFT Studies : Computational models (e.g., B3LYP/6-311G(d,p)) for 2-methylpyridine 1-oxide suggest that the benzoyl group in this compound could alter electron density distribution, affecting NMR and IR spectra.

- Spectral Data : For analogs in , ¹H NMR δ values (e.g., 2.35–2.65 ppm for methyl groups) and IR peaks (e.g., 1660–1680 cm⁻¹ for carbonyl) provide reference points for structural confirmation .

Biological Activity

5-(4-Heptylbenzoyl)-2-methylpyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a heptylbenzoyl group and a methyl group, which contributes to its unique properties. The chemical structure can be represented as follows:

Antiproliferative Effects

Research indicates that compounds with similar structures, particularly those containing aromatic and aliphatic moieties, exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of pyridine have shown promising results in inhibiting cell growth by interfering with microtubule dynamics, which are critical for cell division.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular pathways that promote apoptosis in cancer cells or modulate inflammatory responses.

Structure–Activity Relationship (SAR)

SAR studies suggest that modifications in substituents on the pyridine ring significantly impact biological activity. Key findings include:

| Substituent | Activity | Remarks |

|---|---|---|

| Heptyl group | Increased lipophilicity | Enhances cellular uptake |

| Benzoyl group | Critical for receptor binding | Essential for antiproliferative activity |

| Methyl group | Enhances solubility | Affects bioavailability and pharmacokinetics |

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines, including HeLa and L1210 cells. The most active derivatives exhibited sub-micromolar IC50 values, indicating potent antiproliferative effects.

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in reducing tumor growth. For example, a derivative similar to this compound showed significant tumor suppression in xenograft models, suggesting its potential for therapeutic applications in oncology.

Research Findings

Recent studies have focused on the following aspects:

- Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed, indicating potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound are ongoing, with early results showing promise in models of neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.